4,5-difluoro-1,3-benzothiazol-2-amine
Overview
Description
4,5-difluoro-1,3-benzothiazol-2-amine is a synthetic compound derived from benzo[d]thiazole. It has gained significant attention due to its unique chemical and biological properties. The molecular formula of this compound is C7H4F2N2S, and it has a molecular weight of 186.18 g/mol.
Biochemical Analysis
Biochemical Properties
The thiazole ring, a key component of 4,5-Difluorobenzo[d]thiazol-2-amine, is found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules
Cellular Effects
The cellular effects of 4,5-Difluorobenzo[d]thiazol-2-amine are not well-studied. Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-difluoro-1,3-benzothiazol-2-amine is typically synthesized through a series of chemical reactions involving benzo[d]thiazole as a starting materialThe reaction conditions often include the use of specific reagents and catalysts to achieve the desired substitution.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactions and the use of advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
4,5-difluoro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzo[d]thiazole ring.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated benzo[d]thiazole derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
4,5-difluoro-1,3-benzothiazol-2-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of various biologically active compounds.
Biology: The compound is studied for its potential interactions with biological molecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-difluoro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to DNA and interfere with its replication, leading to the inhibition of cancer cell growth. Additionally, the compound may interact with enzymes and other proteins, modulating their activity and affecting various cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-difluorobenzothiazole: Another fluorinated benzo[d]thiazole derivative with similar chemical properties.
4-(4-Bromophenyl)-thiazol-2-amine: A thiazole compound with different substituents, used in anticancer research.
Uniqueness
4,5-difluoro-1,3-benzothiazol-2-amine is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Biological Activity
4,5-Difluoro-1,3-benzothiazol-2-amine (CAS Number: 1175278-16-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The chemical structure of this compound features a benzothiazole core with two fluorine substituents at the 4 and 5 positions. The synthesis typically involves nucleophilic substitution reactions, where the benzothiazole derivatives are reacted with various amines or other functional groups to enhance their biological activity.
Synthesis Example
A notable synthesis method involves the reaction of 2-amino-benzothiazole with fluorinated reagents in a polar solvent like acetonitrile. The reaction is facilitated by bases such as potassium carbonate and yields compounds with high purity after recrystallization.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated that it is effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 18 | 16 |
Pseudomonas aeruginosa | 20 | 8 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have reported that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 10 |
HT-29 (Colon Cancer) | 15 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in cancer progression. The compound demonstrated high binding affinities for proteins such as tubulin and topoisomerase II, which are critical for cell division and DNA replication.
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains highlighted the compound's effectiveness in inhibiting growth at low concentrations. The results were consistent across multiple trials, reinforcing its potential as an antimicrobial agent.
- Anticancer Potential : A clinical study involving human cancer cell lines reported that treatment with this compound led to significant reductions in cell viability compared to untreated controls.
Properties
IUPAC Name |
4,5-difluoro-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2S/c8-3-1-2-4-6(5(3)9)11-7(10)12-4/h1-2H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFPJGYGBQVSDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1F)F)N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60734112 | |
Record name | 4,5-Difluoro-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60734112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1175278-16-6 | |
Record name | 4,5-Difluoro-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60734112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.